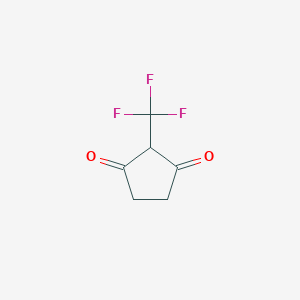

2-Trifluoromethyl-1,3-cyclopentanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)cyclopentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O2/c7-6(8,9)5-3(10)1-2-4(5)11/h5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIDRGJURJRSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542359 | |

| Record name | 2-(Trifluoromethyl)cyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89049-67-2 | |

| Record name | 2-(Trifluoromethyl)cyclopentane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformation Pathways of 2 Trifluoromethyl 1,3 Cyclopentanedione

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is exceptionally stable and generally unreactive under most organic reaction conditions. Its primary role is to modulate the electronic properties of the cyclopentanedione ring. The unique properties of the CF₃ group, including its strong electron-withdrawing character, lipophilicity, and metabolic stability, are often exploited in the design of functional molecules. researchgate.net

However, under certain reaction conditions, the entire trifluoroacetyl group (COCF₃) can be eliminated. This has been observed in some condensation reactions of trifluoromethyl 1,3-dicarbonyl compounds, where harsh conditions can lead to cleavage of the C-C bond and loss of the trifluoroacetyl moiety. researchgate.net The primary influence of the trifluoromethyl group remains its profound impact on the reactivity of the adjacent diketone functionality.

Tautomeric Equilibria and Reactivity Profiles

The presence of the trifluoromethyl group has a dramatic effect on the tautomeric equilibria of the 1,3-diketone system, particularly the balance between keto and enol forms and the propensity for hydration.

Unlike simple ketones that exist almost exclusively in the keto form, 1,3-dicarbonyl compounds exhibit a significant equilibrium concentration of the enol tautomer. masterorganicchemistry.comlibretexts.org This equilibrium is strongly shifted toward the enol form in trifluoromethyl-β-diketones. researchgate.net In nonpolar solvents, these compounds exist predominantly as a mixture of two chelated cis-enol forms, stabilized by strong intramolecular hydrogen bonds. researchgate.net The equilibrium generally favors the enol tautomer that allows for maximum conjugation within the molecule. researchgate.net This tautomerism is catalyzed by trace amounts of acid or base. masterorganicchemistry.com The stability of the enol form is a key factor in the reactivity of the diketone, as it is the active species in many electrophilic substitution reactions. sapub.orgscispace.com

| Factor | Effect on Enol Form | Rationale |

|---|---|---|

| Trifluoromethyl Group | Favors Enol | Strong electron-withdrawing effect stabilizes the enolate-like character of the enol. |

| Conjugation | Favors Enol | Extended π-system in the enol form provides resonance stabilization. researchgate.net |

| Intramolecular H-Bonding | Favors Enol | Formation of a stable six-membered pseudo-ring stabilizes the enol tautomer. masterorganicchemistry.com |

| Solvent Polarity | Keto favored in polar solvents | Polar solvents can disrupt intramolecular hydrogen bonding, destabilizing the enol form relative to the more polar keto form. |

A distinct characteristic of cyclic 2-trifluoroacetylated-1,3-diketones is their tendency to undergo rapid hydration in the presence of moisture. sapub.orgscispace.comresearchgate.net The enhanced electrophilicity of the carbonyl carbon adjacent to the CF₃ group makes it highly susceptible to nucleophilic attack by water. acs.org Spectroscopic studies indicate that the resulting equilibrium mixture favors the diketo hydrate (B1144303) form over the keto-enol hydrate. sapub.orgscispace.comresearchgate.netresearchgate.net This hydration is a reversible process, and the compound can be returned to its anhydrous form by heating under vacuum. researchgate.net The formation of hydrates is a critical consideration when handling and reacting these compounds, as they must be kept in a moisture-free environment to avoid this phenomenon. sapub.orgscispace.comacs.org

| Spectroscopic Method | Observation | Interpretation |

|---|---|---|

| 19F NMR | Appearance of a new resonance signal. | The chemical environment of the fluorine nuclei changes upon hydration, leading to a distinct signal for the hydrate form. For example, the hydrate of 2,2-difluoro-1,3-cyclohexanedione shows a separate resonance from the anhydrous form. researchgate.net |

| 1H NMR | Changes in proton signals, potentially including the appearance of -OH peaks. | Formation of the gem-diol in the hydrate changes the symmetry and chemical shifts of the ring protons. |

Cycloaddition Reactions and Annulation Pathways

The dienophilic and dipolarophilic nature of the activated double bond in the enol tautomer of 2-trifluoromethyl-1,3-cyclopentanedione, along with the electrophilic carbonyl groups, suggests its potential participation in various cycloaddition and annulation reactions. The trifluoroacetyl group is known to influence the reactivity of molecules in Diels-Alder and 1,3-dipolar cycloadditions. nih.gov

Trifluoromethylated 1,3-dicarbonyl compounds can undergo radical addition reactions with alkenes in the presence of manganese(III) acetate (B1210297) to yield substituted dihydrofurans. researchgate.net Furthermore, related trifluoromethylated building blocks are widely used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings. For example, nitrile imines react with trifluoroacetonitrile (B1584977) in a [3+2] cycloaddition to furnish trifluoromethyl-1,2,4-triazoles. mdpi.comnih.gov Similarly, trifluoromethylated N-acylhydrazones react with maleates to give trifluoromethylated pyrazolidines. researchgate.net These examples highlight the utility of the trifluoromethylated keto-enol system as a synthon in cycloaddition chemistry.

Annulation pathways, such as [2+1] annulation, have also been employed to synthesize trifluoromethyl-substituted cyclopropanes from fluorinated diazoethanes and electron-deficient alkenes. rsc.org

Condensation Reactions with Analogous Cyclic Diketones

The acidic α-hydrogen and electrophilic carbonyl groups of this compound make it a suitable candidate for various condensation reactions. While specific studies on its condensation with other cyclic diketones are not extensively detailed, its reactivity can be inferred from the behavior of analogous trifluoromethyl 1,3-dicarbonyl compounds.

These compounds are known to participate in Mannich-type reactions, condensing with formaldehyde (B43269) and amino acid esters. researchgate.netarkat-usa.org This demonstrates the ability of the nucleophilic enol or enolate to add to electrophilic iminium ions. It is expected that this compound would undergo similar aldol- or Knoevenagel-type condensations with other carbonyl compounds. In such reactions, the diketone would likely act as the nucleophilic component (the methylene (B1212753) donor) due to its highly acidic C-H proton. The strong electron-withdrawing effect of the trifluoromethyl group would significantly accelerate the initial deprotonation step but may also influence the stability of subsequent intermediates.

Functionalization of the Cyclopentane (B165970) Ring System in this compound: A Review of Current Research

The targeted functionalization of the cyclopentane ring in this compound represents a significant area of interest in synthetic organic chemistry, driven by the potential to generate novel fluorinated molecules with diverse applications. However, a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically detailing the direct alkylation, arylation, or halogenation at the C4 and C5 positions of this particular heterocyclic compound.

General methodologies for the functionalization of cyclic 1,3-diones often involve reactions at the more acidic C2 position. However, for compounds where the C2 position is already substituted, as is the case with this compound, attention turns to the functionalization of the ring itself.

General Approaches to Functionalization of 1,3-Cyclopentanediones

In the absence of specific data for the title compound, a brief overview of general strategies for the functionalization of the cyclopentane ring in related 1,3-dione systems is presented for context. It is crucial to note that the direct applicability of these methods to this compound has not been experimentally verified in the available literature.

Alkylation

The alkylation of the γ-position (C4/C5) of 1,3-cyclopentanediones is a known transformation, though often less facile than C2-alkylation. These reactions typically proceed via the formation of an enolate under basic conditions, followed by quenching with an alkyl halide. The regioselectivity of such reactions can be influenced by the choice of base, solvent, and reaction temperature.

Arylation

Direct arylation of the cyclopentane ring of 1,3-diones is a more complex transformation. Modern cross-coupling methodologies, often catalyzed by transition metals like palladium or copper, have been developed for the α-arylation of dicarbonyl compounds. The application of such methods to the γ-position of a substituted cyclopentanedione would require specific directing groups or reaction conditions that favor C-H activation at that site.

Halogenation

The halogenation of 1,3-dicarbonyl compounds is a well-established process. Reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly employed for the introduction of chlorine, bromine, and iodine atoms at the α-position. Halogenation at the γ-position is less common and would likely require more specialized reagents or reaction pathways.

Despite the synthetic potential of derivatives of this compound, there is a clear gap in the scientific literature regarding the functionalization of its cyclopentane ring. The development of selective and efficient methods for the introduction of alkyl, aryl, and halogen substituents at the C4 and C5 positions would be a valuable contribution to the field of fluorine chemistry and would open up new avenues for the synthesis of complex fluorinated molecules. Further research is necessary to explore the reactivity of this intriguing compound and to establish reliable protocols for its derivatization. Without specific research findings, the creation of detailed data tables on this topic is not possible at this time.

Mechanistic Investigations of Reactions Involving 2 Trifluoromethyl 1,3 Cyclopentanedione

Mechanistic Pathways of Halogenation and Dehalogenation Reactions

The presence of the trifluoromethyl group significantly impacts the halogenation and dehalogenation reactions of 2-trifluoromethyl-1,3-cyclopentanedione. The mechanistic pathways are largely governed by the stability of intermediates and the nature of the reagents employed.

Halogenation: The α-position to the carbonyl groups in 1,3-dicarbonyl compounds is readily halogenated. For this compound, halogenation is proposed to proceed through an enol or enolate intermediate. The strong electron-withdrawing effect of the trifluoromethyl group enhances the acidity of the methine proton at the 2-position, facilitating enolization. In the presence of an electrophilic halogen source (e.g., N-halosuccinimide), the electron-rich double bond of the enol tautomer attacks the halogen, leading to the formation of a 2-halo-2-trifluoromethyl-1,3-cyclopentanedione. The reaction is often catalyzed by acid or base, which promotes the formation of the reactive enol or enolate species. sapub.org

A plausible mechanism for the electrophilic fluorination of cyclic diketones involves the attack of the C=C double bond of an enol species on the fluorinating agent, such as Selectfluor®. For cyclic β-diketones that readily form an enol, fluorination can occur under mild conditions. scispace.com

Dehalogenation: The dehalogenation of α-halo-β-dicarbonyl compounds can be achieved through various reductive methods. The mechanism of reductive dehalogenation of α-halo ketones often involves the formation of an enolate intermediate. wikipedia.org One-electron reducing agents can initially donate an electron to the halo ketone, forming a radical anion which then fragments to an organic radical and a halide anion. wikipedia.org Two-electron reducing agents can directly lead to the formation of a metal enolate.

For 2-halo-2-trifluoromethyl-1,3-cyclopentanedione, reductive dehalogenation would likely proceed via the formation of a zinc or samarium enolate, which can then be protonated to yield the parent dione (B5365651). The reaction mechanism is influenced by the reducing agent and the reaction conditions. For instance, viologen-mediated reductive dehalogenation using sodium dithionite (B78146) has been shown to be effective for α-halogeno ketones. rsc.org

| Reaction Type | Key Mechanistic Feature | Intermediate | Influencing Factors |

| Halogenation | Electrophilic attack on the enol form | Enol/Enolate | Acidity of α-proton, nature of halogenating agent, catalyst (acid/base) |

| Dehalogenation | Reductive cleavage of the C-X bond | Enolate/Radical anion | Reducing agent, solvent, temperature |

Understanding Multi-Component Reaction Mechanisms for Cyclopentanedione Derivatives

Multi-component reactions (MCRs) are powerful tools for the synthesis of complex molecules in a single step. nih.gov Derivatives of this compound can serve as valuable building blocks in MCRs for the construction of diverse heterocyclic scaffolds. nih.gov The mechanisms of these reactions are often complex, involving a cascade of sequential steps.

A common mechanistic theme in MCRs involving dicarbonyl compounds is an initial condensation reaction. For instance, in a Biginelli-type reaction, an aldehyde, a β-keto ester, and urea (B33335) condense to form dihydropyrimidinones. nih.gov A plausible mechanism for an MCR involving this compound, an aldehyde, and an amine would likely begin with the formation of an enamine from the cyclopentanedione and the amine, or a Knoevenagel condensation between the aldehyde and the dione. This is followed by a Michael addition and subsequent cyclization and dehydration to afford the final heterocyclic product. The trifluoromethyl group would be expected to influence the reactivity of the carbonyl groups and the stability of the intermediates.

A proposed mechanism for the formation of 3-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidoyl chlorides, hydrazine (B178648) hydrate (B1144303), and a C1 source involves the initial coupling to form a trifluoroacetimidohydrazide, which then reacts with the C1 source. researchgate.net This is followed by an intramolecular nucleophilic addition and dehydration to yield the final product. researchgate.net

| MCR Type | Initial Step | Key Intermediates | Driving Force |

| Hantzsch-type | Knoevenagel condensation | Enamine, Dihydropyridine | Aromatization |

| Biginelli-type | Aldehyde-urea condensation | N-Acyliminium ion, Enolate | Cyclization and Dehydration |

| Ugi-type | Schiff base formation | α-Adduct, Nitrilium ion | Mumm rearrangement |

Insights into Tautomeric Interconversion Mechanisms

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the diketo form and two enol forms. The presence of the strongly electron-withdrawing trifluoromethyl group has a significant impact on this equilibrium.

Studies on trifluoromethyl-β-diketones have shown that they predominantly exist as a mixture of two chelated cis-enol forms in nonpolar media. wikipedia.org The keto-enol tautomerism is a dynamic process that can be catalyzed by either acid or base. nih.gov The mechanism involves the protonation of a carbonyl oxygen (acid-catalyzed) or the deprotonation of the α-carbon (base-catalyzed) to form an enolate, which is then protonated on the oxygen to give the enol.

Computational studies on β-cyclopentanedione have shown that the presence of water molecules and an acid catalyst can significantly lower the barrier for tautomerization by facilitating proton transfer. rsc.org The trifluoromethyl group in this compound is expected to increase the acidity of the enolic proton and influence the stability of the different tautomers through inductive effects. Spectroscopic evidence from NMR, IR, and UV-Vis can be used to determine the position of the equilibrium. wikipedia.org For many trifluoromethyl-β-diketones, the enol-enol equilibrium favors the enol form that maximizes conjugation. wikipedia.org

| Tautomeric Form | Key Structural Feature | Stability Factors |

| Diketone | Two C=O groups | Generally less stable for β-dicarbonyls |

| Enol 1 | Intramolecular H-bond | Conjugation, H-bonding, solvent effects |

| Enol 2 | Intramolecular H-bond | Conjugation, H-bonding, solvent effects |

Mechanisms of Cycloaddition and Desymmetrization Processes

Cycloaddition reactions are a powerful tool for the construction of cyclic compounds. For prochiral cyclopentanedione derivatives, cycloaddition can be coupled with a desymmetrization process to generate chiral molecules with high enantioselectivity.

A notable example is the [3+2] cycloaddition reaction. The desymmetrization of cyclopentenediones can be achieved through a formal 1,3-dipolar cycloaddition with azomethine ylides, leading to the formation of highly functionalized bicyclic pyrrolidine (B122466) derivatives. This type of reaction has been extended to the use of trifluoroethyl amine-derived ketimines for the synthesis of tetracyclic spirooxindoles.

The mechanism of these [3+2] cycloaddition reactions is believed to be concerted, proceeding through a five-membered transition state. The regioselectivity and stereoselectivity are controlled by the electronic and steric properties of the dipole and the dipolarophile. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to elucidate the mechanism and diastereoselectivity of such reactions. For instance, in the catalyst-free [3+2] cycloaddition between a trifluoroethyl-imino indolinone and a vinylpyridine, the reaction was found to proceed through initial proton transfer steps followed by the cycloaddition. The trifluoromethyl group was shown to facilitate the proton transfer step.

The desymmetrization of prochiral 2,2-disubstituted cyclopentene-1,3-diones has also been achieved through catalytic asymmetric vinylogous nucleophilic addition, providing access to enantioenriched cyclopentane (B165970) derivatives.

| Reaction | Key Mechanistic Step | Stereochemical Outcome |

| [3+2] Cycloaddition | Concerted or stepwise addition of a 1,3-dipole | Controlled by frontier molecular orbitals |

| Desymmetrization | Enantioselective attack on a prochiral center | Generation of chiral centers |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Tautomeric Equilibria

Like other β-dicarbonyl compounds, 2-Trifluoromethyl-1,3-cyclopentanedione can exist in equilibrium between its diketo form and one or more enol tautomers. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the relative stabilities of these tautomers and thus the position of the tautomeric equilibrium. researchgate.netarxiv.org

The presence of the strongly electron-withdrawing trifluoromethyl group at the C2 position is expected to significantly influence the tautomeric equilibrium. In many trifluoromethyl-β-diketones, the enol form is found to be predominant. researchgate.net This is often attributed to the stabilization of the enol form through the formation of a strong intramolecular hydrogen bond and the electronic effects of the trifluoromethyl group. For this compound, two primary enol forms are possible, differing in which carbonyl oxygen participates in the enol and the intramolecular hydrogen bond.

Computational studies on the similar molecule, 2-formylcyclopentane-1,3-dione, have shown that in solution, an equilibrium mixture of exo- and endo-enolic forms exists, with the exo-form being predominant. researchgate.net Theoretical estimations of the intramolecular hydrogen bond energies in these enolic forms were found to be 3.69 and 4.91 kcal/mol, respectively. researchgate.net It is anticipated that quantum chemical calculations on this compound would yield similar insights, providing the relative energies (and therefore populations) of the diketo and enol tautomers in the gas phase and in various solvents.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical relative energies for the tautomers of this compound, based on trends observed for similar compounds.

Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) (Gas Phase) | Relative Energy (kcal/mol) (Aqueous) |

|---|---|---|---|

| Diketo |  |

5.0 | 3.5 |

| Enol 1 |  |

0.0 | 0.0 |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. It serves to demonstrate the kind of information that quantum chemical calculations can provide.

Conformational Analysis of this compound and its Derivatives

The five-membered ring of this compound is not planar. To alleviate torsional strain, cyclopentane (B165970) and its derivatives adopt puckered conformations, most commonly the "envelope" and "half-chair" forms. scribd.com The presence of two sp²-hybridized carbonyl carbons and a substituted C2 carbon will influence the specific conformational preference of this molecule.

A thorough conformational analysis using computational methods would involve mapping the potential energy surface of the molecule by systematically varying its dihedral angles. This would identify the low-energy conformers and the energy barriers for interconversion between them. The bulky and highly electronegative trifluoromethyl group, along with the planar carbonyl groups, will play a key role in determining the most stable conformation by minimizing steric and electronic repulsions.

For derivatives of this compound, the nature and position of additional substituents would further influence the conformational landscape. Computational analysis would be crucial in predicting the three-dimensional structure of such derivatives, which is essential for understanding their reactivity and potential biological activity.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. This involves locating and characterizing the transition state(s), which are the energy maxima along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.

For this compound, several types of reactions could be modeled:

Nucleophilic addition to the carbonyl groups: The reaction pathway for the addition of various nucleophiles can be modeled to understand the regioselectivity and stereoselectivity of such reactions.

Reactions at the C2 position: The acidity of the C2 proton (in the diketo form) can be calculated, and the reaction pathways for its deprotonation and subsequent reaction with electrophiles can be explored.

Cycloaddition reactions: The potential for this molecule to participate in cycloaddition reactions, either as a reactant or as a product of another reaction, can be investigated by modeling the concerted or stepwise pathways and their associated transition states. researchgate.net

Transition state modeling provides detailed geometric information about the fleeting transition state structure, which can be used to rationalize and predict the stereochemical outcome of a reaction.

Computational Assessment of Trifluoromethyl Radical Donor Abilities Relevant to Fluorination Reactions

The trifluoromethyl group is of great importance in medicinal and agricultural chemistry, and radical trifluoromethylation reactions are a key method for its introduction into organic molecules. sci-hub.st A critical factor in these reactions is the ability of a reagent to act as a trifluoromethyl radical (•CF₃) donor. This ability can be quantified computationally by calculating the homolytic bond dissociation enthalpy (BDE) of the bond connecting the CF₃ group to the rest of the molecule. researchgate.net

A systematic computational study has established a comprehensive scale of trifluoromethyl radical donor abilities (TR•DA) for a wide range of reagents by calculating their X-CF₃ BDEs. researchgate.net A lower BDE indicates a greater ability to donate a trifluoromethyl radical. While this compound was not included in that study, its potential as a •CF₃ donor could be assessed using the same computational methodology.

The calculation would focus on the homolytic cleavage of the C2-CF₃ bond: C₅H₅O₂(CF₃) → [C₅H₅O₂]• + •CF₃

The calculated BDE for this process would allow for the placement of this compound on the established TR•DA scale, providing a quantitative prediction of its utility in radical trifluoromethylation reactions. This would be invaluable for the rational design of new synthetic methodologies.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-Trifluoromethyl-1,3-cyclopentanedione, ¹H, ¹³C, and ¹⁹F NMR are all essential for a comprehensive analysis, particularly for distinguishing between the possible tautomers.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum, the protons on the cyclopentane (B165970) ring are expected to provide key structural information.

Diketo Tautomer: For the symmetric diketo form, the four protons on the two methylene (B1212753) groups (C4 and C5) would be chemically equivalent. They would likely appear as a singlet or a narrow multiplet in the region of 2.5-3.0 ppm.

Enol Tautomer: The formation of the enol tautomer breaks the molecule's symmetry. This would render the two methylene groups non-equivalent. Consequently, two distinct signals, likely complex multiplets (e.g., triplets or multiplets from AA'BB' systems), would be observed for the protons at the C4 and C5 positions. Furthermore, a characteristic signal for the enolic proton (OH) would appear further downfield, typically in the range of 10-15 ppm, and its exact chemical shift and appearance (broad or sharp) would depend on the solvent and concentration.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected signals include:

Carbonyl Carbons (C=O): Signals for the two carbonyl carbons in the diketo form would appear significantly downfield, typically in the range of 200-210 ppm. In the enol form, one carbonyl signal would remain, while the other carbon becomes part of a C=C double bond, shifting its signal upfield.

Quaternary Carbon (C2): The carbon atom bonded to the trifluoromethyl group (C2) would appear as a quartet due to coupling with the three fluorine atoms (¹J-CF).

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group itself will also be observed as a quartet with a large one-bond carbon-fluorine coupling constant (¹J-CF), typically around 270-280 Hz. rsc.org

Methylene Carbons (-CH₂-): In the diketo form, a single signal would be expected for the equivalent C4 and C5 carbons. In the enol form, two distinct signals would be present.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, it is the most direct method for observing and quantifying the tautomeric equilibrium. Analysis of the closely related compound, 2-trifluoroacetylcyclopentanone, reveals that it exists as a mixture of the diketo and the more stable exocyclic keto-enol tautomer. dovepress.com A similar equilibrium is expected for this compound.

The ¹⁹F NMR spectrum would therefore be expected to show two distinct signals for the CF₃ group, corresponding to each tautomer. Based on data for 2-trifluoroacetylcyclopentanone, the enol form is the major tautomer (98%) and its signal appears at a chemical shift of approximately -75 ppm. dovepress.com The minor diketo form (2%) is observed further downfield at around -81 ppm. dovepress.com The relative integration of these two signals allows for the determination of the equilibrium constant between the two forms. The deshielding of the CF₃ group in the enol form is consistent with the electronic effects of the conjugated system. dovepress.com

Table 1: Predicted ¹⁹F NMR Spectroscopic Data for Tautomers of this compound

| Tautomer | Predicted Chemical Shift (δ) in ppm | Predicted Abundance |

| Keto-Enol Form | ~ -75 | Major |

| Diketo Form | ~ -81 | Minor |

Data inferred from the analogous compound 2-trifluoroacetylcyclopentanone. dovepress.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Diketo Form: The spectrum of the pure diketo tautomer would be characterized by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone groups, typically found in the region of 1720-1750 cm⁻¹. A series of bands corresponding to C-F stretching vibrations would also be prominent, usually in the 1100-1300 cm⁻¹ range.

Enol Form: The enol tautomer would display a significantly different IR spectrum. A very broad absorption band for the O-H stretch of the enol group would appear between 2500 and 3300 cm⁻¹. The C=O stretching frequency would still be present, but often shifted to a lower wavenumber (e.g., 1650-1680 cm⁻¹) due to conjugation with the C=C double bond. A new band for the C=C stretching vibration would appear around 1600-1640 cm⁻¹. The strong C-F stretching bands would remain.

For a sample containing a mixture of both tautomers, the IR spectrum would show a superposition of these characteristic bands.

Mass Spectrometry (MS) Techniques and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and clues about the molecular structure.

For this compound (C₆H₅F₃O₂), the molecular weight is approximately 182.02 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation of the molecular ion under electron ionization (EI) conditions can be predicted to follow several pathways:

Loss of a Trifluoromethyl Radical: A common fragmentation pathway for trifluoromethyl-containing compounds is the cleavage of the C-CF₃ bond, which would result in a fragment ion peak corresponding to [M - CF₃]⁺.

Loss of Carbon Monoxide: The dicarbonyl structure allows for the sequential loss of neutral carbon monoxide (CO) molecules, leading to peaks at [M - CO]⁺ and [M - 2CO]⁺.

Ring Cleavage: Fragmentation of the cyclopentanedione ring itself can lead to a variety of smaller fragment ions.

These fragmentation patterns help to confirm the presence of the key structural motifs within the molecule.

X-ray Diffraction Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a published crystal structure for this compound was not identified, such an analysis would provide unambiguous structural data.

If a suitable single crystal could be grown, X-ray diffraction would reveal:

Tautomeric Form: It would confirm which tautomer (diketo or enol) is present in the solid state. Often, one tautomer is strongly favored in the crystal lattice even if a mixture exists in solution.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-F) and bond angles would be obtained. This would provide insight into the electronic effects of the trifluoromethyl group on the ring structure.

Conformation: The planarity and conformation of the five-membered ring would be determined.

Intermolecular Interactions: The analysis would also describe how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding (in the case of the enol form) or dipole-dipole interactions.

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

The structural confirmation of this compound is achieved through the combined application of several high-resolution spectroscopic techniques. A pivotal study in the field describes its synthesis, which inherently involves the characterization of the final product to confirm its identity. The synthesis involves the hydrodechlorination of 2-chloro-2-trifluoromethyl-1,3-cyclopentanedione, which itself is formed from the oxidation of 3-trifluoromethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the position of the trifluoromethyl group.

1H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons (at C4 and C5) of the cyclopentane ring would likely appear as a singlet or a narrow multiplet, as they are chemically equivalent. The proton at the C2 position, adjacent to the trifluoromethyl group, would likely be absent if the compound exists predominantly in the diketo form, or present as a singlet if there is a significant enol form. The exact chemical shift would be influenced by the electron-withdrawing nature of the adjacent carbonyl and trifluoromethyl groups.

13C NMR: The carbon NMR spectrum provides critical information about the carbon skeleton. One would expect to see distinct signals for the two carbonyl carbons (C1 and C3), the quaternary carbon attached to the trifluoromethyl group (C2), and the two equivalent methylene carbons (C4 and C5). The carbon of the trifluoromethyl group (CF3) would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbonyl carbons would be in the typical downfield region for ketones.

19F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The 19F NMR spectrum of this compound would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF3 group attached to a quaternary carbon adjacent to carbonyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The technique provides a highly accurate measurement of the molecule's mass-to-charge ratio, allowing for the unambiguous determination of its elemental composition (C6H5F3O2). The mass spectrum would also display a characteristic fragmentation pattern, which can provide further structural information.

The combined data from these techniques allows for a complete and unambiguous structural assignment of this compound. The following tables summarize the expected spectroscopic data based on the compound's structure and general principles of spectroscopy.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.5 - 3.0 | Singlet / Multiplet | 4H | CH2 (C4, C5) |

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |

| ~ 200 - 210 | Singlet | C=O (C1, C3) |

| ~ 120 - 130 | Quartet | CF3 |

| ~ 80 - 90 | Quartet | C-CF3 (C2) |

| ~ 30 - 40 | Singlet | CH2 (C4, C5) |

Table 3: Predicted 19F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -80 | Singlet | CF3 |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 166.02 | [M]+ (Molecular Ion) |

| 97 | [M - CF3]+ |

| 69 | [CF3]+ |

Derivatives and Analogs of 2 Trifluoromethyl 1,3 Cyclopentanedione

Synthesis of Fluorine-Containing Exo- and Endocyclic Enamine Derivatives

The reaction of 1,3-dicarbonyl compounds with amines is a fundamental method for the synthesis of enaminones. In the case of 2-substituted cyclopentane-1,3-diones, this reaction can yield either exocyclic or endocyclic enamine derivatives. The interaction of 2-acylcyclopentane-1,3-diones with fluorine-containing aromatic amines, such as 4-fluoroaniline (B128567) or 3-trifluoromethylbenzylamine, has been shown to produce a variety of these enamine structures. researchgate.net

The regioselectivity of the condensation reaction is influenced by the nature of the reactants and the reaction conditions. The general synthetic approach involves the condensation of the dione (B5365651) with a primary or secondary amine, often with acid catalysis and removal of water to drive the reaction to completion.

Endocyclic Enamines: Formed when the amine attacks one of the carbonyl groups of the cyclopentanedione ring.

Exocyclic Enamines: Can be formed if the 2-substituent is an acyl group, with the amine condensing with the acyl carbonyl.

Applying this methodology to 2-trifluoromethyl-1,3-cyclopentanedione, reaction with various amines would be expected to yield primarily endocyclic enaminones, given the non-en Tones. These fluorine-containing enaminones are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 1: Examples of Reagents for Enamine Synthesis with 2-Acylcyclopentane-1,3-diones

| Amine Reagent | Resulting Enamine Type | Potential Fluorine Substituent |

|---|---|---|

| 4-Fluoroaniline | Endocyclic | 4-F-Ph |

| 3-Trifluoromethylbenzylamine | Endocyclic | 3-CF3-Bn |

Trifluoromethylated Cyclopenta[b]pyran Derivatives

Cyclopenta[b]pyran derivatives represent a class of fused heterocyclic compounds. Their synthesis often involves the reaction of a 1,3-dicarbonyl compound with an α,β-unsaturated aldehyde or ketone (chalcone). For this compound, a plausible route to trifluoromethylated cyclopenta[b]pyrans would involve a condensation reaction with a suitable three-carbon synthon.

One established method for forming pyran rings fused to a cyclopentane (B165970) core involves reacting 2-benzylidenecyclopentanones with reagents like malononitrile (B47326) in the presence of a base. scirp.org A similar strategy could be envisioned starting from this compound. The reaction would likely proceed through an initial Michael addition of the dione's active methylene (B1212753) carbon to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization and dehydration to form the fused pyran ring. The presence of the trifluoromethyl group would activate the dione for the initial addition and influence the subsequent reaction steps.

Fused and Spirocyclic Cyclopentanedione Structures

The cyclopentane-1,3-dione framework is an excellent platform for constructing both fused and spirocyclic systems. The presence of the two carbonyl groups and an active methylene position allows for a variety of cyclization and cycloaddition reactions.

Fused Structures: Fused heterocycles can be synthesized through reactions that involve both the carbonyl and methylene functionalities of the dione. For instance, condensation with bifunctional reagents can lead to the formation of fused pyrazoles, isoxazoles, or pyrimidines. The synthesis of fused bicyclic heterocycles containing a trifluoromethyl group is an area of significant interest. doi.org

Spirocyclic Structures: Spirocycles are compounds where two rings share a single atom. The synthesis of spiro compounds from cyclopentane-1,3-dione has been demonstrated through multicomponent reactions. For example, the reaction of arylamines, isatin, and cyclopentane-1,3-dione yields novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org Another approach involves the [3+2] cycloaddition of azaoxyallyl cations with 2-arylidene cycloalkanones to form spirocyclic oxazoles. rsc.org Utilizing this compound or its derivatives in similar reaction schemes could provide access to a wide array of trifluoromethylated spirocycles. researchgate.netnih.gov

Table 2: Synthetic Strategies for Fused and Spirocyclic Derivatives

| Strategy | Reagents | Resulting Structure |

|---|---|---|

| Multicomponent Reaction | Arylamine, Isatin | Spiro[dihydropyridine-oxindole] |

| [3+2] Cycloaddition | 2-Alkylidene-1,3-dione, Azaoxyallyl cation | Spirocyclic oxazole |

| Condensation | Hydrazine (B178648) derivatives | Fused pyrazole (B372694) |

Phenyl-Substituted and Other Aromatic Derivatives

The introduction of phenyl or other aromatic substituents onto the this compound core can be achieved through various synthetic methods. These derivatives are of interest as intermediates for more complex molecules.

One common strategy for introducing aryl groups at the 2-position of β-dicarbonyl compounds is through metal-catalyzed cross-coupling reactions. This would typically involve the enolate of this compound reacting with an aryl halide in the presence of a suitable catalyst, such as palladium or copper.

Alternatively, aromatic groups can be incorporated into molecules synthesized from this compound. For example, pyrazole synthesis often involves the condensation of a β-dicarbonyl compound with a substituted hydrazine. Using an arylhydrazine, such as phenylhydrazine, would result in an N-aryl-substituted pyrazole fused or attached to the trifluoromethyl-cyclopentane core. nih.govmdpi.comnih.gov

Halogenated Derivatives Beyond 2-Chloro-2-trifluoromethyl-1,3-cyclopentanedione

Halogenation of the C2 position of β-dicarbonyl compounds is a well-established transformation. For this compound, the hydrogen at the C2 position is acidic and can be readily substituted with a halogen. While 2-chloro derivatives are common, other halogens can also be introduced.

The synthesis of these compounds typically involves treating the parent dione with a halogenating agent.

Chlorination: Can be achieved using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Bromination: Commonly performed with bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS).

Iodination: Can be accomplished using iodine (I₂) in the presence of a base or N-iodosuccinimide (NIS).

The resulting 2-halo-2-trifluoromethyl-1,3-cyclopentanediones are highly reactive intermediates. The halogen atom acts as a good leaving group, making them valuable precursors for nucleophilic substitution reactions to introduce a wide range of other functional groups at the C2 position.

Alkyl and Aryl Substituted Trifluoromethylated Cyclopentanediones

Alkylation and arylation of the 2-position of 1,3-diones are fundamental reactions for carbon-carbon bond formation. The acidity of the proton at the C2 position of this compound, enhanced by two adjacent carbonyl groups and the trifluoromethyl group, facilitates its removal by a base to form a stable enolate.

This enolate is a potent nucleophile and can react with various electrophiles:

C-Alkylation: The reaction of the enolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) results in the formation of a new C-C bond at the C2 position, yielding 2-alkyl-2-trifluoromethyl-1,3-cyclopentanediones.

O-Alkylation: Under certain conditions, particularly with hard electrophiles or when using specific solvents and counter-ions, the enolate can react on the oxygen atom to form a vinyl ether, an O-alkylation product. The presence of the trifluoromethyl group may influence the C/O alkylation ratio.

C-Arylation: As mentioned in section 7.4, modern cross-coupling methodologies can be employed to form a C-C bond between the dione's C2 position and an aromatic ring.

The choice of base, solvent, and electrophile is crucial in controlling the outcome of these reactions.

Polycyclic Heterocycles Incorporating Cyclopentane-1,3-dione Scaffolds

The this compound core is a valuable starting point for the synthesis of complex polycyclic heterocyclic systems. These syntheses often occur via cascade or multicomponent reactions, where the dione or its simple derivatives undergo a series of transformations in a single pot to build intricate molecular architectures. researchgate.net

For example, enaminone derivatives (as described in 7.1) are key intermediates that can undergo further cyclization. They can react with various reagents to form fused pyridines, pyrimidines, or diazepines. doi.org Cycloaddition reactions are another powerful tool. The dione can be converted into a diene or dipolarophile and then reacted with a suitable partner to construct new rings. For instance, a [3+2] cycloaddition involving a derivative could lead to the formation of trifluoromethylated pyrazoles or triazoles. frontiersin.orgnih.govfrontiersin.orgnih.govmdpi.comrsc.org The synthesis of such complex structures is of high importance in medicinal and materials chemistry. nih.govnih.gov

Applications in Advanced Organic Synthesis and Chemical Industries

Role as a Versatile Synthon in Complex Molecule Construction

In organic synthesis, 2-Trifluoromethyl-1,3-cyclopentanedione serves as a versatile synthon, or building block, for constructing intricate molecular architectures. The utility of such fluorine-containing building blocks is a predominant approach for the introduction of fluorine into target molecules in the agrochemical and pharmaceutical industries. ccspublishing.org.cnresearchgate.net The reactivity of this dione (B5365651) is characterized by several key features:

Multiple Reactive Sites: The molecule possesses two carbonyl groups and adjacent methylene (B1212753) groups that are activated by both the carbonyls and the electron-withdrawing trifluoromethyl group. This allows for a variety of chemical transformations.

Condensation Reactions: Like other 1,3-dicarbonyl compounds, it can participate in condensation reactions with various nucleophiles, such as hydrazines and amines, to form complex heterocyclic scaffolds. researchgate.net

Cycloaddition Potential: The dione can be a precursor to activated alkenes for use in cycloaddition reactions, a powerful tool for ring formation. rsc.org The synthesis of trifluoromethylated pyrazoles and thiazoles has been demonstrated using related fluorinated synthons. researchgate.netrsc.org

The presence of the CF3 group not only influences the reactivity of the cyclopentanedione ring but also introduces a key pharmacophore into the resulting molecules, which is known to improve physicochemical and pharmacological properties. nih.gov This dual functionality makes it an efficient tool for generating molecular diversity in the development of new bioactive compounds.

Intermediate in Steroid Synthesis

Fluorinated steroids represent a significant class of pharmaceuticals, widely used as anti-inflammatory agents, corticosteroids, and even as imaging agents for positron emission tomography (PET). numberanalytics.comresearchgate.net The introduction of fluorine can profoundly enhance the biological activity of the steroid core. numberanalytics.com While direct, large-scale synthesis of steroids from this compound is not extensively documented, its structure is highly relevant to modern steroid synthesis strategies.

The cyclopentane (B165970) ring forms the D-ring of the classic steroid nucleus. Synthetic methodologies have been developed that utilize cyclopentanedione derivatives to construct the fused ring systems of steroids. For instance, domino reactions involving 1,3-cyclopentanedione (B128120) moieties have been shown to effectively create complex bicyclic structures containing multiple contiguous stereocenters, which are crucial for building the steroid skeleton. nih.gov

Given this precedent, this compound is a plausible and valuable intermediate for the synthesis of novel, fluorinated steroid analogues. It could be used to construct a trifluoromethyl-substituted D-ring, leading to new classes of steroids with potentially enhanced or unique biological activities. Various methods exist for the fluorination of steroids, but using a pre-fluorinated building block like this dione offers a direct and efficient route. researchgate.netnih.gov

Precursor for Substituted Cyclopentanones

The this compound scaffold is an excellent precursor for a wide array of substituted cyclopentanones, which are themselves important intermediates and structural motifs in bioactive molecules. researchgate.net The dione's reactive nature allows for selective modifications at various positions on the ring through well-established organic reactions.

Key transformations include:

Alkylation: The methylene groups at the C-4 and C-5 positions are activated by the adjacent carbonyl group, making them susceptible to deprotonation and subsequent alkylation to introduce new carbon-carbon bonds.

Condensation: The active methylene group between the two carbonyls can undergo Knoevenagel or similar condensation reactions with aldehydes and ketones to yield functionalized cyclopentene (B43876) derivatives.

Reduction and Functional Group Interconversion: The carbonyl groups can be selectively reduced or converted to other functional groups, further expanding the molecular diversity accessible from this starting material.

These transformations enable the synthesis of cyclopentanone (B42830) derivatives with tailored substitution patterns, which can be used to probe structure-activity relationships in drug discovery programs or as intermediates for more complex targets.

| Reaction Type | Reagents/Conditions | Resulting Structure |

| Alkylation | Base (e.g., NaH, LDA), Alkyl Halide (R-X) | 4- or 5-Alkyl-2-trifluoromethyl-1,3-cyclopentanedione |

| Knoevenagel Condensation | Aldehyde/Ketone, Weak Base (e.g., Piperidine) | Substituted 2-Trifluoromethyl-cyclopent-1-ene-1,3-dione |

| Heterocycle Formation | Hydrazine (B178648) (H₂NNH₂) | Fused pyrazole-cyclopentane system |

| Selective Reduction | Reducing Agent (e.g., NaBH₄) | 3-Hydroxy-2-trifluoromethyl-cyclopentanone |

Applications as Agrochemical Intermediates

The agrochemical industry has seen a dramatic increase in the number of products containing fluorine, with fluorinated compounds making up roughly half of all new insecticides, acaricides, fungicides, and herbicides. nih.govnih.gov The trifluoromethyl group is one of the most common fluorine-containing moieties in these products. jst.go.jp

This compound is a promising intermediate for the development of novel herbicides. nih.gov Its structure is analogous to the 2-acylcyclohexane-1,3-diones, which are known to be precursors for the highly successful class of triketone herbicides. nih.gov These herbicides act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The structural similarity suggests that derivatives of trifluoromethyl-cyclopentanedione could exhibit a similar mode of action, providing a pathway to new herbicidal compounds with potentially different selectivity and efficacy profiles. The development of herbicidal formulations based on novel bioactive compounds is a key area of research to combat weed resistance. mdpi.com

Beyond herbicides, the compound is a valuable platform for other agrochemicals. The trifluoromethyl group is a key component in many modern fungicides and insecticides. nih.govccspublishing.org.cn The synthesis of these complex molecules often relies on the use of key fluorinated intermediates, or building blocks, to introduce the CF3 group efficiently. nih.govccspublishing.org.cnjst.go.jp For example, key intermediates for potent agrochemicals like Fluazifop-butyl and Dithiopyr are constructed from trifluoromethyl-containing building blocks. nih.govjst.go.jp this compound can be elaborated into a variety of trifluoromethyl-containing carbocyclic and heterocyclic scaffolds suitable for the synthesis of new fungicides, insecticides, and nematicides. researchgate.net

Intermediate in the Synthesis of Natural Products and Bioactive Scaffolds

Many biologically active natural products feature a cyclopentane core structure. oregonstate.edu Synthesizing fluorinated analogues of these natural products is a common strategy in medicinal chemistry to improve their therapeutic potential. The introduction of a trifluoromethyl group can enhance metabolic stability, improve cell permeability, and alter binding interactions with biological targets. mdpi.com

This compound is an ideal starting material for this purpose. It provides a pre-functionalized, trifluoromethylated cyclopentane ring that can be elaborated into more complex structures that mimic natural products. This allows chemists to create novel "bioactive scaffolds"—core molecular structures that can be decorated with different functional groups to generate libraries of compounds for biological screening. nih.govnih.gov The development of efficient routes to such scaffolds is critical for modern drug discovery. researchgate.netfrontiersin.org The synthesis of complex molecules such as fluorinated cyclopropanes and azetidines, which are also desired pharmacophores, often relies on specialized fluorinated precursors. nih.govnih.gov

Industrial Scale Synthesis and Process Optimization Considerations for this compound

The industrial-scale synthesis of this compound is a complex process that requires careful consideration of reaction pathways, process parameters, and economic viability. While specific proprietary industrial methods are not extensively detailed in publicly available literature, a plausible and scalable synthetic route can be extrapolated from established methodologies for the synthesis of related fluorinated ketones and cyclic diones. Key considerations for industrial production include the selection of cost-effective starting materials, optimization of reaction conditions to maximize yield and minimize waste, and the development of efficient purification techniques.

A likely approach for the large-scale synthesis involves a Claisen condensation reaction, a robust and widely used method for forming carbon-carbon bonds in an industrial setting. This would be followed by a retro-Claisen cleavage to yield the desired trifluoromethyl ketone. The optimization of such a process would focus on several key areas:

Raw Material Selection: The choice of starting materials is critical for the economic feasibility of industrial production. Likely precursors include readily available and cost-effective reagents.

Reaction Conditions: Optimization of temperature, pressure, reaction time, and solvent is crucial for maximizing product yield and purity. In many fluorination processes, the choice of solvent can significantly influence the reaction outcome.

Catalyst Selection and Efficiency: While some synthetic routes may be catalyst-free, the use of a catalyst can improve reaction rates and selectivity. For industrial applications, the catalyst should be inexpensive, readily available, and easily separable from the reaction mixture.

Downstream Processing: Efficient purification methods are necessary to isolate this compound in high purity. This may involve techniques such as distillation, crystallization, and chromatography, each of which needs to be optimized for scalability.

Waste Minimization and Green Chemistry: Modern industrial chemical processes aim to minimize waste and environmental impact. This includes recycling solvents and reagents where possible and developing synthetic routes with higher atom economy.

The following table outlines key parameters and considerations for a hypothetical industrial-scale synthesis of this compound based on a Claisen condensation approach.

| Parameter | Industrial Consideration | Research Findings and Optimization Strategies |

| Starting Materials | Cost, availability, and safety of a suitable cyclopentanone precursor and a trifluoroacetylating agent (e.g., ethyl trifluoroacetate). | Enolizable alkyl phenyl ketones have been shown to react with ethyl trifluoroacetate (B77799) in the presence of a base like NaH to afford trifluoromethyl ketones. |

| Base | Selection of a strong, yet cost-effective and manageable base for the condensation reaction. | Sodium hydride (NaH) is a common and effective base for Claisen condensations. |

| Solvent | Use of a solvent that is effective for the reaction, easily recoverable, and has a favorable safety and environmental profile. | Tetrahydrofuran (THF) is a common solvent for such reactions, though greener alternatives would be explored for industrial processes. |

| Reaction Temperature | Optimization of temperature to ensure a reasonable reaction rate without promoting side reactions or decomposition. | Reactions are often initiated at lower temperatures and may be allowed to warm to room temperature or be gently heated to drive the reaction to completion. |

| Workup and Purification | Development of a scalable and efficient workup procedure to neutralize the reaction and remove byproducts. Purification methods must be suitable for large quantities. | Aqueous workup followed by extraction is typical. Purification on an industrial scale might involve fractional distillation under reduced pressure or large-scale crystallization. |

| Yield | Maximizing the overall yield of the process to ensure economic viability. | Optimization of all parameters is geared towards improving the final isolated yield of the product. |

It is important to note that the direct trifluoromethylation of 1,3-cyclopentanedione is another potential synthetic avenue. However, controlling the regioselectivity and preventing over-fluorination can be challenging on a large scale. Electrophilic fluorinating reagents are often used for such transformations.

Ultimately, the successful industrial-scale synthesis of this compound hinges on a multi-faceted approach that balances chemical efficiency with economic and environmental considerations. Continuous process monitoring and optimization are key to maintaining high product quality and cost-effectiveness.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 2-Trifluoromethyl-1,3-cyclopentanedione?

The compound features a five-membered cyclopentanedione ring with a trifluoromethyl (-CF₃) group at position 2. Structural characterization typically employs X-ray crystallography to resolve hydrogen-bonding patterns (common in enol tautomers) and anisotropic compression under high pressure, as observed in analogous methyl-substituted cyclopentanediones . Spectroscopic methods include NMR (¹H/¹³C/¹⁹F) to identify tautomeric equilibria and FT-IR for carbonyl and enol O-H stretching modes. Computational studies like density functional theory (DFT) can model electronic effects of the -CF₃ group on charge distribution .

Q. What synthetic routes are available for preparing this compound?

While direct synthesis is not detailed in the evidence, analogous methods for trifluoromethyl-containing compounds suggest:

- Cyclization of trifluoromethylated precursors : Using 2-trifluoromethyl-1,3-enynes as intermediates, followed by oxidation or cycloaddition .

- Functionalization of cyclopentanedione cores : Selective trifluoromethylation via electrophilic or radical pathways, though regioselectivity must be controlled .

- Derivatization from diazabutadienes : As intermediates for pyrimidine derivatives, which could be adapted for dione synthesis .

Q. What are the common derivatives of this compound, and how are they synthesized?

Derivatives include:

- Pyrrolines : Silver-catalyzed hydroamination/cyclization of 2-trifluoromethyl-1,3-enynes with amines .

- Pyrimidines : Using 2-trifluoromethyl-1,3-diazabutadienes as intermediates in heterocycle formation .

- Borylated products : Ligand-dependent regioselective boroprotonation of enynes (e.g., XantPhos for 1,2-selectivity; dtbpy for 1,4-products) .

Advanced Questions

Q. How does the trifluoromethyl group influence reactivity and regioselectivity in alkylation or Michael additions?

The electron-withdrawing -CF₃ group enhances electrophilicity at α-positions, directing nucleophilic attacks. For example:

- Regioselective alkylation : Strong bases (e.g., LDA) deprotonate specific sites, but steric and electronic effects from -CF₃ may alter selectivity compared to methyl analogs .

- Michael additions : The -CF₃ group stabilizes transition states in 1,6-additions, as seen in enyne reactions with aminomalonates . Contrast this with methyl-substituted diones, where enol tautomers dominate reactivity .

Q. How do different catalysts affect divergent synthesis pathways of this compound derivatives?

Catalyst choice critically modulates regioselectivity:

- Ligand-dependent boroprotonation : XantPhos promotes 1,2-addition, while dtbpy shifts selectivity to 1,4-products in enyne reactions .

- Silver catalysis : Facilitates tandem hydroamination/cyclization with primary amines to yield 4-trifluoromethyl-3-pyrrolines .

- Hydrophobic vitamin B₁₂ analogs : Enable ring-expansion reactions (e.g., cyclopentanedione to cyclohexanedione), though not directly tested with -CF₃ derivatives .

Q. What computational methods elucidate the electronic effects of the trifluoromethyl group in this compound?

DFT calculations and charge-density analysis (via synchrotron X-ray data) model the -CF₃ group’s impact:

Q. What are the challenges in resolving contradictory data on reaction mechanisms involving this compound?

Contradictions arise from:

- Divergent regioselectivity : Ligand or solvent effects may invert selectivity, requiring mechanistic probes (e.g., isotopic labeling, kinetics) .

- Tautomeric equilibria : Conflicting NMR/X-ray results on enol/keto ratios necessitate in situ monitoring (e.g., variable-temperature studies) .

- Catalyst-substrate interactions : Conflicting reports on silver vs. copper catalysis highlight the need for controlled comparative studies .

Safety & Handling

Q. What safety precautions are necessary when handling this compound?

Based on SDS data for analogous compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.